Potassium;2-[(4-methylbenzoyl)amino]acetate
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Overview
Description
Potassium;2-[(4-methylbenzoyl)amino]acetate is a useful research compound. Its molecular formula is C10H10KNO3 and its molecular weight is 231.292. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Complex Compounds
Potassium 2-[(4-methylbenzoyl)amino]acetate is utilized in the synthesis and characterization of complex compounds. For instance, reactions with tin derivatives have led to the creation of tribenzyltin(IV) and dibenzyltin(IV) complexes, characterized by various spectroscopic techniques. These complexes, particularly tribenzyl{2-{[(2Z)-3-hydroxy-1-methyl-2-butenylidene]amino}acetato}tin(IV), have been fully characterized using X-ray crystallography, showing centrosymmetric dimers with specific coordination around tin atoms (Baul et al., 2007).
Polymerization Processes
The compound plays a role in polymerization processes as well. Anionic polymerization studies of 4-methyl-2-oxetanone initiated with potassium acetate complexes have provided insights into kinetic effects and conditions for controlled synthesis of poly(4-methyl-2-oxetanone), showing the significance of potassium 2-[(4-methylbenzoyl)amino]acetate in modifying polymerization pathways and outcomes (Duda, 1992).
Development of Chemical Sensors
Research has also focused on the development of chemical sensors using potassium 2-[(4-methylbenzoyl)amino]acetate. For example, a potassium-selective electrochemical sensor based on a self-assembled monolayer of 4-aminobenzo-18-Crown-6 ether, showcasing the ability of potassium ions to bind selectively to the ionophore, has been developed. This sensor demonstrates responsiveness to potassium ions over a wide concentration range, showing the compound's utility in creating selective detection mechanisms (Kumbhat & Singh, 2018).
Colorimetric Detection of Potassium Ions
Furthermore, the compound has been employed in the rapid colorimetric detection of potassium ions. A novel sensor using crown ether-modified gold nanoparticles has been proposed, showing superior selectivity and sensitivity for potassium ions. This method has been successfully applied in real urine samples, highlighting the potential of potassium 2-[(4-methylbenzoyl)amino]acetate in clinical diagnostics and biochemical analysis (Qiu et al., 2019).
Mechanism of Action
Target of Action
The primary targets of Potassium;2-[(4-methylbenzoyl)amino]acetate It’s known that similar compounds often interact with proteins or enzymes in the body, altering their function and leading to various effects .
Mode of Action
The exact mode of action of This compound Compounds with similar structures often work by binding to their target proteins or enzymes, thereby modifying their activity .
Biochemical Pathways
The specific biochemical pathways affected by This compound Similar compounds are known to influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound These properties are crucial in determining the bioavailability of a compound .
Result of Action
The molecular and cellular effects of This compound Similar compounds can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound Factors such as ph, temperature, and the presence of other compounds can often affect the action of similar compounds .
Properties
IUPAC Name |
potassium;2-[(4-methylbenzoyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3.K/c1-7-2-4-8(5-3-7)10(14)11-6-9(12)13;/h2-5H,6H2,1H3,(H,11,14)(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWOQCOIDFLVCU-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10KNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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